Cas no 670255-60-4 (2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione)

2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione
- 9,10-Anthracenedione, 2-[(4-methyl-1-piperidinyl)sulfonyl]-
- 670255-60-4
- AKOS001687288
- 2-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione
- 2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione
- 2-[(4-methylpiperidin-1-yl)sulfonyl]anthra-9,10-quinone
- SR-01000076808-1
- F1414-0282
- 2-((4-methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione
- SR-01000076808
-
- インチ: 1S/C20H19NO4S/c1-13-8-10-21(11-9-13)26(24,25)14-6-7-17-18(12-14)20(23)16-5-3-2-4-15(16)19(17)22/h2-7,12-13H,8-11H2,1H3
- InChIKey: YRGRIELIEBNZOW-UHFFFAOYSA-N
- SMILES: C1=C2C(C(=O)C3=C(C2=O)C=CC=C3)=CC=C1S(N1CCC(C)CC1)(=O)=O
計算された属性
- 精确分子量: 369.10347926g/mol
- 同位素质量: 369.10347926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 2
- 複雑さ: 674
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.9Ų
- XLogP3: 3.3
じっけんとくせい
- 密度みつど: 1.346±0.06 g/cm3(Predicted)
- Boiling Point: 578.5±60.0 °C(Predicted)
- 酸度系数(pKa): -5.66±0.40(Predicted)
2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1414-0282-10μmol |
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione |
670255-60-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1414-0282-1mg |
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione |
670255-60-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1414-0282-40mg |
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione |
670255-60-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1414-0282-5μmol |
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione |
670255-60-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1414-0282-2mg |
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione |
670255-60-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1414-0282-3mg |
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione |
670255-60-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1414-0282-20mg |
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione |
670255-60-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1414-0282-2μmol |
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione |
670255-60-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1414-0282-20μmol |
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione |
670255-60-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1414-0282-4mg |
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione |
670255-60-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dioneに関する追加情報
Research Briefing on 2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione (CAS: 670255-60-4)
In recent years, the compound 2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione (CAS: 670255-60-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to provide an overview of the latest research developments, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound, characterized by its unique sulfonyl and anthraquinone moieties, has shown promise in various preclinical studies, particularly in the context of anticancer and anti-inflammatory therapies.
The synthesis of 2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione involves a multi-step process, starting with the functionalization of 9,10-dihydroanthracene-9,10-dione. Recent advancements in synthetic methodologies have improved the yield and purity of the compound, making it more accessible for further biological evaluation. Researchers have also explored modifications to the sulfonyl and piperidinyl groups to enhance its pharmacological properties, such as solubility and target specificity.
Biological studies have revealed that 2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione exhibits potent inhibitory effects on specific enzymes involved in cancer cell proliferation. For instance, it has been shown to target topoisomerase II, a critical enzyme in DNA replication and repair, leading to the induction of apoptosis in various cancer cell lines. Additionally, the compound has demonstrated anti-inflammatory properties by modulating the activity of key signaling pathways, such as NF-κB, which plays a central role in inflammatory responses.
Recent preclinical studies have further elucidated the compound's mechanism of action. In vitro and in vivo experiments have confirmed its ability to selectively target cancer cells while sparing normal cells, suggesting a favorable safety profile. Moreover, combination therapy studies have indicated synergistic effects when 2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione is used alongside conventional chemotherapeutic agents, potentially reducing the required dosages and minimizing side effects.
Despite these promising findings, challenges remain in the development of 2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and rigorous testing. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations and advance the compound toward clinical trials.
In conclusion, 2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione represents a promising candidate for the development of novel anticancer and anti-inflammatory therapies. Its unique chemical structure and multifaceted biological activities make it a valuable subject of study in the field of chemical biology. Continued research efforts are essential to fully unlock its therapeutic potential and translate preclinical findings into clinical applications.
670255-60-4 (2-(4-methylpiperidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione) Related Products
- 2138419-40-4([2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride)
- 2171339-31-2((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)
- 2024300-94-3(methyl 2-sulfobutanoate)
- 143347-15-3(N-(2-propyl)-N-methylpropargylamine hydrochloride)
- 1381866-79-0(2-(1H-1,3-benzodiazol-2-yl)-2-[(2E)-1-methyl-1,2-dihydropyridin-2-ylidene]acetonitrile)
- 62370-44-9(2-(4-Chloroanilino)methylene-1,3-cyclohexanedione)
- 1529404-81-6({1-3-(propan-2-yl)phenylcyclopropyl}methanamine)
- 62893-19-0(Cefoperazone)
- 2228383-39-7(1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene)
- 2228680-45-1(3-2-(dimethylamino)pyridin-3-yl-2,2-dimethylcyclopropane-1-carboxylic acid)




